molecular formula C11H9NO3 B15131371 methyl 1-oxo-5H-isoquinoline-5-carboxylate

methyl 1-oxo-5H-isoquinoline-5-carboxylate

Cat. No.: B15131371
M. Wt: 203.19 g/mol
InChI Key: HJIJDTRSHHTIFO-UHFFFAOYSA-N
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Description

Methyl 1-oxo-5H-isoquinoline-5-carboxylate is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylate ester and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-5H-isoquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-5H-isoquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 1-oxo-5H-isoquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxo-5H-isoquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally similar compound with a nitrogen atom in a different position.

    Indole: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

Methyl 1-oxo-5H-isoquinoline-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 1-oxo-5H-isoquinoline-5-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6,9H,1H3

InChI Key

HJIJDTRSHHTIFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC=C2C1=CC=NC2=O

Origin of Product

United States

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